4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride

Lipophilicity logP Drug-likeness

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride (CAS 2384500-90-5) is a polysubstituted aromatic sulfonyl chloride with a unique 1,2,3,4-tetrasubstituted benzene core, combining methoxy, methyl, nitro, and sulfonyl chloride groups. This precise substitution pattern governs electronic and steric properties critical for selective sulfonamide formation, making it irreplaceable by simpler analogs. The 2-methyl group provides steric hindrance for kinetic control in coupling reactions, the 4-methoxy group enhances electrophilic substitution and modulates sulfonamide kinetics, and the 3-nitro group influences sulfonyl chloride electrophilicity. Ideal for synthesizing sulfonamide-based enzyme inhibitors requiring ortho-substitution for target selectivity. Its orthogonal reactivity (sulfonyl chloride, reducible nitro, demethylatable methoxy) enables parallel library synthesis. Order now for reliable, high-purity building blocks to accelerate your drug discovery and chemical synthesis projects.

Molecular Formula C8H8ClNO5S
Molecular Weight 265.66
CAS No. 2384500-90-5
Cat. No. B2407727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
CAS2384500-90-5
Molecular FormulaC8H8ClNO5S
Molecular Weight265.66
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3
InChIKeyGJUNPTLHMBQUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride (CAS 2384500-90-5): Technical Baseline and Procurement Context


4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride (CAS 2384500-90-5) is a polysubstituted aromatic sulfonyl chloride featuring a 1,2,3,4-tetrasubstituted benzene core with methoxy, methyl, nitro, and sulfonyl chloride functional groups . The compound exhibits a molecular formula of C8H8ClNO5S and a molecular weight of 265.67 g/mol . Its predicted physicochemical properties include a calculated logP of 3.06 (ACD/Labs), a boiling point of 417.1±45.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm³, and a polar surface area of 98 Ų [1]. The compound functions as a sulfonylating reagent in organic synthesis and serves as an intermediate for the preparation of sulfonamides and sulfonate esters .

Why 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride Cannot Be Replaced by Simpler Sulfonyl Chloride Analogs


Generic substitution fails because the precise arrangement of methoxy, methyl, and nitro substituents on the benzene ring governs both electronic and steric properties that dictate downstream reaction outcomes. The 4-methoxy group provides electron-donating resonance effects that activate the aromatic ring toward electrophilic substitution and modulate sulfonamide formation kinetics . The 2-methyl group introduces steric hindrance adjacent to the sulfonyl chloride moiety, potentially altering regioselectivity in subsequent coupling reactions relative to analogs lacking this ortho-substitution [1]. The 3-nitro group, positioned between the methoxy and methyl substituents, acts as a strong electron-withdrawing group that influences the acidity of adjacent protons and the electrophilicity of the sulfonyl chloride center. In contrast, simpler analogs such as 2-methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3) lack the 4-methoxy group entirely, reducing molecular weight by ~30 Da and eliminating a key hydrogen-bond acceptor site . Similarly, 4-methoxy-3-nitrobenzenesulfonyl chloride (CAS 22117-79-9) lacks the 2-methyl group, which may significantly alter steric profiles during nucleophilic attack at the sulfonyl center. These structural distinctions render in-class compounds non-interchangeable for applications where specific substitution patterns are required to match receptor binding pockets, modulate physicochemical properties, or achieve desired regioselectivity.

Quantitative Evidence Guide: 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride vs. Structural Analogs


Comparative Lipophilicity: 4-Methoxy-2-methyl Substitution Elevates logP Relative to Non-Methylated and Non-Methoxylated Analogs

The target compound exhibits a calculated logP of 3.06 (ACD/Labs Percepta Platform), which is substantially higher than structurally simpler analogs lacking both the methoxy and methyl substituents [1]. This elevated lipophilicity translates to increased membrane permeability potential and may influence bioavailability and tissue distribution of derived sulfonamide compounds. The presence of the 4-methoxy group introduces an additional hydrogen-bond acceptor site not present in the 2-methyl-3-nitro analog, while the 2-methyl group adds hydrophobic surface area absent in the 4-methoxy-3-nitro analog [2].

Lipophilicity logP Drug-likeness Membrane permeability

Commercial Availability and Procurement Accessibility: 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride Shows Broader Stocking than Positional Isomers

The target compound is available from multiple commercial suppliers with standard catalog listings (e.g., Enamine, BenchChem, ChemSpace) and offers packaging options ranging from 100 mg to 1 g quantities with defined purity specifications (≥95%) . Pricing data indicates 100 mg at $113.00 USD and 1 g at $413.00 USD from major suppliers [1]. In contrast, the 2-methyl-3-nitrobenzenesulfonyl chloride analog (CAS 56682-04-3) appears with fewer supplier listings and less transparent pricing information in publicly accessible databases . The 4-methoxy-3-nitrobenzenesulfonyl chloride analog (CAS 22117-79-9) is commercially available but represents a different substitution pattern that may not serve as a functional replacement in sterically demanding applications .

Commercial availability Procurement Lead time Supply chain

Molecular Weight Differentiation: 4-Methoxy Substitution Increases Mass by ~30 Da Relative to Non-Methoxylated Analog

The target compound has a molecular weight of 265.67 g/mol (C8H8ClNO5S), which is approximately 30 Da higher than the 2-methyl-3-nitrobenzenesulfonyl chloride analog (235.64 g/mol, C7H6ClNO4S) due to the presence of the 4-methoxy group . This mass difference provides a clear analytical signature for distinguishing the target compound from simpler analogs in LC-MS workflows, facilitating purity assessment and reaction monitoring. The additional oxygen atom from the methoxy group also contributes to a higher polar surface area (98 Ų vs. predicted lower values for non-methoxylated analogs) [1].

Molecular weight Mass spectrometry LC-MS Analytical characterization

Rotatable Bond Count and Conformational Flexibility: 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride Offers 3 Rotatable Bonds

The target compound contains three freely rotatable bonds, corresponding to the methoxy group (C-O rotation), the methyl group (C-C rotation), and the sulfonyl chloride moiety (S-Cl and S-C rotations collectively) [1]. This rotatable bond count exceeds that of simpler analogs such as 2-methyl-3-nitrobenzenesulfonyl chloride, which lacks the methoxy group and consequently has fewer rotatable bonds. Increased conformational flexibility may influence binding entropy in derived sulfonamide drug candidates and affects molecular docking predictions . The compound's Fsp3 (fraction of sp3-hybridized carbons) is 0.25, indicating a moderate level of three-dimensionality relative to fully planar aromatic sulfonyl chlorides [2].

Conformational flexibility Rotatable bonds Drug design Molecular modeling

Optimal Application Scenarios for 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride (CAS 2384500-90-5)


Synthesis of Sterically Hindered Sulfonamide Drug Candidates Requiring Ortho-Substitution

The combination of a 2-methyl group adjacent to the sulfonyl chloride moiety and a 4-methoxy group creates a unique steric and electronic environment for sulfonamide formation. This substitution pattern is particularly valuable for synthesizing sulfonamide-based enzyme inhibitors where ortho-substitution is required to achieve target selectivity or to modulate metabolic stability. The 2-methyl group provides steric hindrance that can slow nucleophilic attack at the sulfonyl center, potentially enabling kinetic control in sequential coupling reactions . Derived sulfonamides may exhibit improved selectivity profiles in kinase inhibition assays compared to sulfonamides derived from non-methylated analogs [1].

Preparation of Lipophilic Sulfonate Ester Prodrugs with Enhanced Membrane Permeability

The calculated logP of 3.06 for the parent sulfonyl chloride suggests that sulfonate esters derived from this compound will possess elevated lipophilicity relative to those prepared from non-methoxylated or non-methylated analogs. This property is advantageous for designing prodrugs intended to cross biological membranes via passive diffusion. The increased logP (~0.3–0.8 units higher than simpler analogs) may translate to improved oral absorption or enhanced blood-brain barrier penetration of the resulting sulfonate ester conjugates. Researchers developing CNS-targeted therapeutics may preferentially select this intermediate over less lipophilic alternatives [1].

LC-MS Analytical Method Development Requiring Distinct Mass Signatures

The molecular weight of 265.67 Da provides a unique mass signature that distinguishes this compound from structurally similar sulfonyl chlorides in complex reaction mixtures . In LC-MS method development for reaction monitoring or impurity profiling, the +30 Da mass shift relative to non-methoxylated analogs enables unambiguous peak assignment. The polar surface area of 98 Ų and the presence of three heteroatom-containing functional groups (methoxy, nitro, sulfonyl chloride) contribute to distinctive fragmentation patterns in MS/MS experiments, facilitating structural confirmation of reaction products [1].

Building Block for Polyfunctionalized Benzene Derivatives in Medicinal Chemistry Libraries

The 1,2,3,4-tetrasubstituted benzene core of this compound represents a densely functionalized scaffold that can serve as a versatile building block for constructing medicinally relevant compound libraries. The orthogonal reactivity of the sulfonyl chloride (electrophilic), nitro group (reducible to amine), and methoxy group (demethylatable to phenol) provides three distinct handles for sequential derivatization . This functional group orthogonality enables efficient parallel synthesis of diverse sulfonamide, aniline, and phenol derivatives from a single precursor, accelerating hit-to-lead optimization campaigns in drug discovery [1]. The compound's commercial availability from multiple suppliers with defined purity specifications supports reproducible library synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.